3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC11057574
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3O2S |
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Molecular Weight | 237.28 g/mol |
IUPAC Name | 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Standard InChI | InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
Standard InChI Key | BPZBMHZXZDGNSA-UHFFFAOYSA-N |
SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Canonical SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is CHNOS (calculated molecular weight: 254.29 g/mol). This differs from the closely related compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole (PubChem CID: 976848), which has a molecular formula of CHNOS and a molecular weight of 313.4 g/mol . The substitution of the 3-phenylpropanoyl group with a simpler propionyl chain reduces the compound’s steric bulk and alters its physicochemical properties, potentially enhancing solubility in polar solvents.
Structural Characterization
The compound’s core is the 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms. Key substituents include:
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2-Furyl group: A heteroaromatic ring contributing to electron-rich regions, influencing reactivity and intermolecular interactions.
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Methylthio group (-SCH): A sulfur-containing moiety that enhances lipophilicity and may participate in hydrogen bonding.
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Propionyl group (-COCHCH): An acyl substituent that modulates electronic effects and steric hindrance.
Spectroscopic data for analogous compounds reveal characteristic IR absorptions for C=O (~1,680 cm), C=N (~1,580 cm), and S-CH (~700 cm) . Nuclear magnetic resonance (NMR) spectra typically show signals for furan protons (δ 6.3–7.4 ppm), methylthio groups (δ 2.5 ppm), and propionyl methyl protons (δ 1.1–1.3 ppm) .
Synthesis Methodologies
Conventional Two-Step Synthesis
The synthesis of 1,2,4-triazole derivatives traditionally involves:
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Formation of thiosemicarbazides: Reaction of hydrazides with alkyl/aryl isothiocyanates.
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Cyclization: Base-mediated ring closure to form the triazole core.
For 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole, a plausible pathway involves:
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Step 1: Condensation of propionyl hydrazide with methyl isothiocyanate in ethanol to yield the intermediate thiosemicarbazide.
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Step 2: Refluxing the intermediate in 4N sodium hydroxide to induce cyclization, followed by acidification to precipitate the product .
Table 1: Comparison of Synthesis Methods
Parameter | Conventional Method | One-Pot Method |
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Reaction Time | 8–12 hours | 4–6 hours |
Yield | 50–65% | 70–86% |
Solvent System | Ethanol/Water | Ethanol/4N NaOH |
Environmental Impact | High solvent waste | Reduced waste generation |
Optimization Strategies
Recent advancements emphasize one-pot synthesis to improve efficiency. For example, Shah et al. achieved a 50% yield for a related triazole derivative using a streamlined protocol . Key optimizations include:
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Temperature control: Maintaining reflux conditions (78–80°C) to accelerate cyclization.
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Solvent selection: Using ethanol-water mixtures to enhance intermediate solubility.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its substituents:
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Lipophilicity: The methylthio group increases logP (~2.1), favoring permeability across biological membranes.
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Polarity: The furan and propionyl groups enhance solubility in dimethyl sulfoxide (DMSO) and acetone.
Stability studies on analogous triazoles indicate decomposition at temperatures >200°C, with photodegradation observed under UV light .
Table 2: Predicted Physicochemical Properties
Property | Value |
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Melting Point | 145–150°C (estimated) |
LogP (Partition Coeff.) | 2.1 |
Solubility in Water | <1 mg/mL |
pKa | 4.3 (triazole NH) |
Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substituent positions during cyclization remains a hurdle.
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Scalability: Transitioning from lab-scale to industrial production requires solvent recovery systems.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the propionyl and methylthio groups.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in preclinical models.
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